

CAS number and IUPAC name for 1,1-dioxothiane-3-carboxylic acid

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Compound of Interest

Compound Name: 1,1-dioxothiane-3-carboxylic acid

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In-depth Technical Guide: 1,1-Dioxothiane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-dioxothiane-3-carboxylic acid**, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, available physicochemical properties, and a documented experimental protocol.

Chemical Identity and Physicochemical Properties

1,1-Dioxothiane-3-carboxylic acid is a sulfur-containing heterocyclic compound. Its systematic IUPAC name is tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.^[1] The compound is registered under CAS number 167011-35-0.^[1]

Table 1: Chemical Identifiers for **1,1-Dioxothiane-3-carboxylic Acid**

Identifier	Value
CAS Number	167011-35-0[1]
IUPAC Name	tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide[1]
Molecular Formula	C ₆ H ₁₀ O ₄ S[1]
Molecular Weight	178.21 g/mol [1]

Quantitative experimental data for **1,1-dioxothiane-3-carboxylic acid** is not widely available in the public domain. However, data for the isomeric 1,1-dioxothiane-4-carboxylic acid (CAS 64096-87-3) is available and can provide some context for the general properties of this class of compounds.

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	195.0 to 199.0 °C	Data for the isomeric 1,1-dioxothiane-4-carboxylic acid.
Appearance	White to light yellow powder/crystal	Data for the isomeric 1,1-dioxothiane-4-carboxylic acid.
Solubility	No data available	
pKa	No data available	

Experimental Protocol: Amide Coupling Reaction

The following protocol describes the use of (±)-tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide in an amide coupling reaction, as detailed in patent WO2017207340A1.

Objective: To synthesize (±)-methyl 3-[[[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)carbonyl]amino}-4-(methylamino)benzoate.

Materials:

- (±)-Tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide (CAS 167011-35-0)
- Methyl 3-amino-4-(methylamino)benzoate (CAS 66315-16-0)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Triethylamine (TEA)
- N,N-Dimethylformamide (DMF)
- Water

Procedure:

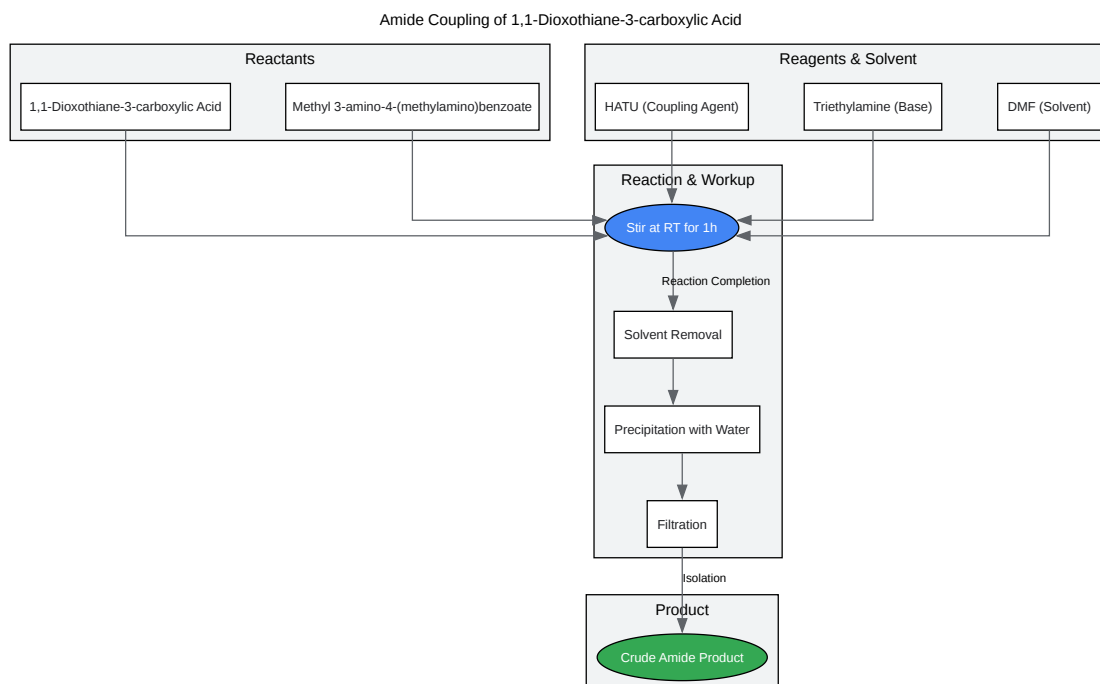
- In a suitable reaction vessel, combine 0.59 g (3.3 mmol) of methyl 3-amino-4-(methylamino)benzoate and 0.65 g (3.6 mmol) of (±)-tetrahydro-2H-thiopyran-3-carboxylic acid 1,1-dioxide.
- Add 8 mL of N,N-dimethylformamide (DMF) to the mixture.
- To the resulting solution, add 1.4 g (3.6 mmol) of HATU and 0.5 mL (3.6 mmol) of triethylamine.
- Stir the reaction mixture at room temperature for 1 hour.
- After 1 hour, concentrate the reaction mixture to remove the solvent.
- Treat the residue with 50 mL of water, which should cause the product to precipitate.
- Collect the precipitate by filtration.
- The filtration yields 1.3 g of the crude product.

Product Characterization:

- UPLC-MS (ESI+): $[M+H]^+ = 341$; $R_t = 0.78$ min (Method E as described in the patent).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the amide coupling reaction described above.



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Caption: Workflow for the HATU-mediated amide coupling.

Biological Context and Signaling Pathways

Thiopyran derivatives are recognized for their diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties. The incorporation of the thiopyran ring system is a strategy in the design of novel therapeutic agents.

However, a comprehensive search of the scientific literature did not reveal any specific studies detailing the biological activity or the involvement of **1,1-dioxothiane-3-carboxylic acid** in any particular signaling pathway. Further research is required to elucidate the potential biological roles and mechanisms of action for this compound.

Conclusion

This technical guide has summarized the available information on **1,1-dioxothiane-3-carboxylic acid** (CAS 167011-35-0). While its fundamental chemical identity is well-established, there is a notable lack of publicly available data regarding its specific physicochemical properties and biological activities. The provided experimental protocol for its use in amide coupling serves as a practical example of its application in chemical synthesis. Future research into this compound may uncover novel properties and applications, particularly within the field of medicinal chemistry.

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References

- 1. molcore.com [molcore.com]
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